CP-640186 (chlorhydrate)

Vue d'ensemble

Description

Le chlorhydrate de CP640186 est un inhibiteur puissant et actif par voie orale de l'acétyl-CoA carboxylase (ACC), une enzyme essentielle au métabolisme des acides gras. Ce composé a montré un potentiel significatif dans divers domaines de la recherche scientifique, en particulier dans l'étude des maladies métaboliques et des infections virales .

Applications De Recherche Scientifique

CP640186 hydrochloride has a wide range of applications in scientific research:

Metabolic Diseases: It is used to study the regulation of fatty acid metabolism and its implications in obesity, diabetes, and other metabolic disorders

Viral Infections: The compound has shown efficacy in inhibiting the proliferation of viruses such as the dengue virus by disrupting lipid synthesis pathways

Cancer Research: CP640186 hydrochloride is used to investigate the role of fatty acid metabolism in cancer cell growth and survival.

Drug Development: It serves as a lead compound for developing new therapeutics targeting ACC.

Mécanisme D'action

Target of Action

CP-640186 (hydrochloride) is an orally active and cell-permeable compound that primarily targets Acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in fatty acid metabolism, responsible for the synthesis of malonyl-CoA . The compound has shown inhibitory effects on both rat liver ACC1 and rat skeletal muscle ACC2 .

Mode of Action

CP-640186 (hydrochloride) binds to the active site of ACC at the interface between the two monomers of the CT dimer . It acts as a potent, allosteric, and reversible inhibitor of ACC . The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate .

Biochemical Pathways

The primary biochemical pathway affected by CP-640186 (hydrochloride) is the fatty acid metabolism pathway . By inhibiting ACC, the compound reduces the synthesis of malonyl-CoA, a critical intermediate in fatty acid synthesis . This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation .

Pharmacokinetics

It is known to be orally active and cell-permeable , suggesting good absorption and distribution

Result of Action

CP-640186 (hydrochloride) has been shown to inhibit fatty acid synthesis in various animal models, including Sprague-Dawley rats, and CD1 and ob/ob mice . It also stimulates fatty acid oxidation in CC12 cells and in rat epitrochlearis muscle . These actions result in a decrease in fatty acid synthesis and an increase in fatty acid oxidation, which could have potential implications in conditions related to lipid metabolism .

Analyse Biochimique

Biochemical Properties

CP-640186 (hydrochloride) functions as an allosteric inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2). It binds to the carboxyltransferase (CT) domain of ACC at the dimer interface, resulting in tight interactions with the putative biotin-binding site . This inhibition is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate . By inhibiting ACC, CP-640186 (hydrochloride) effectively reduces the synthesis of malonyl-CoA, a key intermediate in fatty acid biosynthesis .

Cellular Effects

CP-640186 (hydrochloride) has been shown to influence various cellular processes. It inhibits fatty acid synthesis and stimulates fatty acid oxidation in cells . In muscle cells, CP-640186 (hydrochloride) reduces malonyl-CoA levels, thereby promoting fatty acid oxidation . Additionally, it improves insulin sensitivity in diet-induced obese animal models . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ACC .

Molecular Mechanism

At the molecular level, CP-640186 (hydrochloride) exerts its effects by binding to the active site of ACC at the interface between the two monomers of the CT dimer . This binding inhibits the enzyme’s activity, leading to a decrease in malonyl-CoA production . The inhibition is reversible and allosteric, meaning that CP-640186 (hydrochloride) induces conformational changes in ACC that reduce its catalytic efficiency . This mechanism of action is crucial for its role in regulating fatty acid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP-640186 (hydrochloride) have been observed to change over time. The compound displays good metabolic stability and moderate pharmacokinetic properties, with a plasma half-life of approximately 1.5 hours . Over extended periods, CP-640186 (hydrochloride) maintains its inhibitory effects on ACC, leading to sustained reductions in fatty acid synthesis and increases in fatty acid oxidation . Long-term studies have shown that the compound remains effective in modulating metabolic processes without significant degradation .

Dosage Effects in Animal Models

The effects of CP-640186 (hydrochloride) vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACC and promotes fatty acid oxidation . At higher doses, CP-640186 (hydrochloride) can exhibit toxic or adverse effects . For instance, in Sprague-Dawley rats and CD1 mice, the effective dose (ED50) for inhibiting fatty acid synthesis ranges from 4 to 13 mg/kg . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

CP-640186 (hydrochloride) is involved in the metabolic pathways of fatty acid synthesis and oxidation. By inhibiting ACC, the compound reduces the production of malonyl-CoA, a critical precursor for fatty acid biosynthesis . This inhibition shifts the metabolic flux towards increased fatty acid oxidation, thereby reducing lipid accumulation in tissues . CP-640186 (hydrochloride) also interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, CP-640186 (hydrochloride) is transported and distributed through various mechanisms. The compound is cell-permeable and can readily cross cell membranes . It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, CP-640186 (hydrochloride) accumulates in specific compartments where it exerts its inhibitory effects on ACC . The distribution of the compound is influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

CP-640186 (hydrochloride) localizes to specific subcellular compartments where it interacts with ACC . The compound targets the carboxyltransferase domain of ACC, which is primarily located in the cytoplasm . This localization is crucial for its inhibitory effects on fatty acid synthesis. Additionally, CP-640186 (hydrochloride) may undergo post-translational modifications that influence its activity and stability within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de CP640186 est synthétisé par une série de réactions chimiques impliquant des dérivés de bipipéridylcarboxamideLe produit final est obtenu sous forme de sel de chlorhydrate pour améliorer sa solubilité et sa stabilité .

Méthodes de production industrielle

La production industrielle de chlorhydrate de CP640186 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend généralement:

Mise en place de la réaction: Utilisation de réactifs et de solvants de haute pureté.

Conditions de réaction: Température et pression contrôlées pour faciliter la formation du produit désiré.

Purification: Techniques telles que la cristallisation et la chromatographie pour isoler et purifier le composé final

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de CP640186 subit principalement:

Réactions d'inhibition: Il agit comme un inhibiteur allostérique de l'ACC, se liant à l'enzyme et empêchant son activité

Oxydation et réduction: Le composé peut participer à des réactions redox, bien que celles-ci soient moins fréquentes dans ses applications principales.

Réactifs et conditions courants

Réactifs: Les réactifs courants comprennent l'acétyl-CoA, le citrate et le bicarbonate.

Conditions: Les réactions se produisent généralement dans des conditions physiologiques, avec l'ajout d'inhibiteurs ou d'activateurs spécifiques pour moduler l'activité

Produits principaux

Le produit principal de l'action inhibitrice du chlorhydrate de CP640186 est l'activité réduite de l'ACC, conduisant à une diminution de la synthèse des acides gras et à une augmentation de l'oxydation des acides gras .

Applications de la recherche scientifique

Le chlorhydrate de CP640186 a un large éventail d'applications dans la recherche scientifique:

Maladies métaboliques: Il est utilisé pour étudier la régulation du métabolisme des acides gras et ses implications dans l'obésité, le diabète et d'autres troubles métaboliques

Infections virales: Le composé a montré une efficacité dans l'inhibition de la prolifération de virus tels que le virus de la dengue en perturbant les voies de synthèse des lipides

Recherche sur le cancer: Le chlorhydrate de CP640186 est utilisé pour étudier le rôle du métabolisme des acides gras dans la croissance et la survie des cellules cancéreuses.

Développement de médicaments: Il sert de composé de tête pour développer de nouveaux traitements ciblant l'ACC.

Mécanisme d'action

Le chlorhydrate de CP640186 exerce ses effets en se liant au site actif de l'acétyl-CoA carboxylase à l'interface entre les deux monomères du dimère carboxyltransférase. Cette liaison est allostérique et réversible, conduisant à l'inhibition de l'activité de l'ACC. L'inhibition est non compétitive par rapport à l'ATP et non compétitive par rapport à l'acétyl-CoA, au citrate et au bicarbonate . Cela entraîne une diminution de la synthèse des acides gras et une augmentation de l'oxydation des acides gras, affectant diverses voies métaboliques .

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorhydrate de CP-547632

- Chlorhydrate de R-568

- Chlorhydrate d'OSU6162

- Chlorhydrate de YIL-781

- Chlorhydrate de A-674563

Unicité

Le chlorhydrate de CP640186 se distingue par son action inhibitrice puissante sur l'ACC1 et l'ACC2, sa biodisponibilité orale et sa capacité à pénétrer les cellules. Ces propriétés en font un outil précieux pour étudier les voies métaboliques et développer de nouveaux agents thérapeutiques .

Propriétés

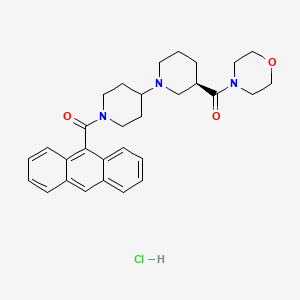

IUPAC Name |

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBNXJIOBFRASV-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.